![molecular formula C18H16N6O2S B2500563 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1903520-58-0](/img/structure/B2500563.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound known for its complex structure and intriguing pharmacological properties. With the amalgamation of several heterocyclic frameworks, it demonstrates a diverse range of chemical reactivity and potential biomedical applications. This compound has garnered interest due to its structural uniqueness and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized using a multi-step process involving the formation of key intermediates. The initial step typically involves the preparation of 2-methyl-4-oxothieno[2,3-d]pyrimidine via a cyclization reaction. Subsequently, the ethyl side chain is introduced through alkylation. The next critical step involves the formation of the 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety using a click chemistry approach, where azide-alkyne cycloaddition is employed under copper-catalyzed conditions.
Industrial Production Methods: Industrial synthesis may utilize flow chemistry techniques to enhance the efficiency and yield of the reaction. High-pressure reactors and continuous flow systems can be employed to optimize the reaction conditions, ensuring scalability and consistency in the production of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution The thieno[2,3-d]pyrimidine core can be oxidized to introduce sulfone functionalities, while reduction can yield the corresponding dihydropyrimidine derivatives
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used for oxidation reactions Reduction reactions typically employ reagents such as sodium borohydride or lithium aluminium hydride
Major Products: Major products include sulfone derivatives, dihydropyrimidines, and substituted phenyl or triazole analogs
科学研究应用
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is explored for various applications in:
Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.
Biology: Inhibiting specific enzymes or receptors, showcasing antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various conditions due to its bioactive scaffold.
Industry: Used in the development of new materials with unique properties, such as conductive polymers or photostable dyes.
作用机制
The mechanism involves binding to molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyrimidine and triazole rings are crucial for the interaction with biological macromolecules, often forming hydrogen bonds and hydrophobic interactions. Pathways involved could include inhibition of specific signaling proteins or metabolic enzymes, leading to therapeutic effects.
相似化合物的比较
Compared to similar compounds, such as thienopyrimidines and triazolopyrimidines, N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its hybrid structure combining multiple pharmacophores. Other similar compounds include:
Thienopyrimidines
Triazolopyrimidines
Pyrimidinyl triazoles
These compounds share some structural elements but differ in their overall architecture and, consequently, their reactivity and biological activity.
There you go! Anything specific you would like to dig deeper into?
属性
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-12-21-17-14(7-10-27-17)18(26)23(12)9-8-19-16(25)15-11-20-24(22-15)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJXIYNHUWOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
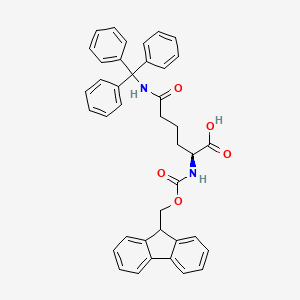
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500481.png)
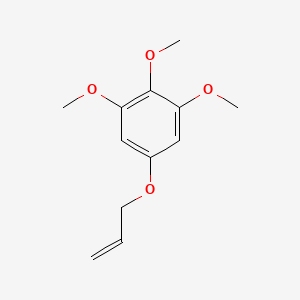
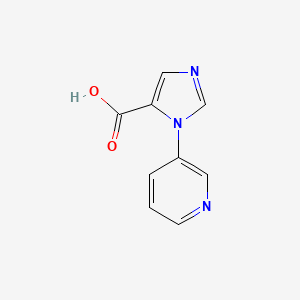

![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/new.no-structure.jpg)

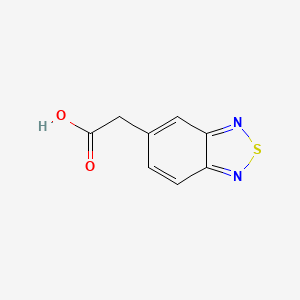
![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)
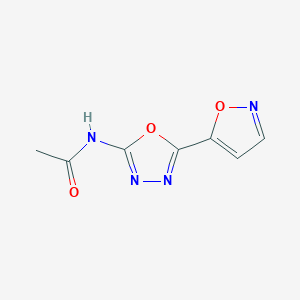
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)
![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)
![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)
